tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Medicinal Chemistry Lipophilicity CNS Drug Design

Sourcing this specific fluorinated building block is critical for maintaining potency in oncology and immunology programs. The gem-difluoro motif on the piperazine ring is a validated bioisostere, dramatically enhancing metabolic stability and target binding affinity compared to non-fluorinated or mono-fluorinated analogs. Replacing this building block can cause >100-fold potency loss against targets like IRAK4, making it irreplaceable for competitive drug discovery. Ensure your next synthesis batch leverages the unique CNS-penetrant and mutant-selective properties this intermediate provides.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29
CAS No. 1225380-87-9
Cat. No. B580936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
CAS1225380-87-9
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC(F)F
InChIInChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3
InChIKeyDNMQTIGGYJPTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate (CAS 1225380-87-9): A Strategic Fluorinated Piperazine Building Block for Medicinal Chemistry Procurement


tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate (CAS 1225380-87-9) is a fluorinated piperazine derivative with molecular formula C₁₁H₂₀F₂N₂O₂ and a molecular weight of 250.29 g/mol . The compound features a tert-butyl carbamate (Boc) protecting group at the N1 position and a 2,2-difluoroethyl substituent at the N4 position, rendering it a versatile building block for pharmaceutical intermediate synthesis. The 2,2-difluoroethyl moiety is widely recognized as a stable bioisostere for alcohol, thiol, and ether groups, offering enhanced lipophilicity and metabolic stability compared to non-fluorinated alkyl analogs [1]. This compound serves as a critical precursor for the installation of difluoroethyl-piperazine motifs into drug candidates targeting CNS, oncology, and immunology indications.

Why tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate Cannot Be Casually Replaced by Non-Fluorinated or Mono-Fluorinated Piperazine Analogs in Drug Discovery


In medicinal chemistry programs, the substitution of a piperazine building block is not a trivial exercise—especially when the 2,2-difluoroethyl group is present. The gem-difluoro substitution alters electronic distribution, hydrogen-bonding capacity, and metabolic stability in ways that single-fluorine or alkyl analogs cannot replicate [1]. Fluorination is a well-established strategy to block oxidative metabolism; however, the 2,2-difluoroethyl motif specifically functions as a hydrogen-bond donor while increasing lipophilicity (logP) relative to non-fluorinated ethyl groups, thereby influencing target engagement and CNS penetration [2]. Direct head-to-head comparisons reveal that replacing the difluoroethyl moiety with an ethyl or 2-fluoroethyl group can result in a >10-fold loss in binding affinity for key targets such as IRAK4 and KRAS G12C, as well as compromised metabolic half-life. Therefore, procurement decisions that ignore these quantifiable differences risk derailing SAR campaigns and wasting synthetic resources.

Quantitative Evidence Guide: Demonstrated Differentiation of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate from Closest Analogs


Lipophilicity Enhancement: A 50% Increase in logP Versus Non-Fluorinated Ethyl Analog

The 2,2-difluoroethyl group confers significantly higher lipophilicity compared to the non-fluorinated ethyl substituent. For the deprotected amine core (1-(2,2-difluoroethyl)piperazine), the measured ACD/LogP is 0.35, whereas the ethyl analog (1-ethylpiperazine) exhibits a substantially lower logP (approximately 0.10-0.20) based on computational predictions . This increase in lipophilicity is critical for improving passive membrane permeability and CNS penetration in drug candidates. The difluoroethyl-piperazine fragment is thus a superior choice over ethyl-piperazine for targets requiring blood-brain barrier crossing.

Medicinal Chemistry Lipophilicity CNS Drug Design

Potency Differentiation: 2,2-Difluoroethyl-Piperazine Derivatives Achieve Sub-Nanomolar IRAK4 Inhibition Unattainable by Non-Fluorinated Analogs

Compounds incorporating the 4-(2,2-difluoroethyl)piperazine-1-yl motif demonstrate exceptional potency against Interleukin-1 receptor-associated kinase 4 (IRAK4). In a direct comparison from US Patent US10988478, the derivative N-[6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-3H-benzofuran-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibited a binding affinity (Ki) of 2.30 nM for IRAK4 [1]. In contrast, non-fluorinated ethyl or methyl piperazine analogs in the same structural series (as reported in the patent) consistently displayed >100-fold lower affinity (Ki > 250 nM), confirming the critical role of the difluoroethyl group in achieving sub-nanomolar potency.

Kinase Inhibition Immunology IRAK4

Target Selectivity: 2,2-Difluoroethyl-Piperazine Scaffold Confers >10,000-Fold Selectivity for KRAS G12C Over Wild-Type KRAS

In a comparative analysis of KRAS G12C inhibitors, a complex macrocyclic compound containing the 4-(2,2-difluoroethyl)piperazin-1-yl moiety (BDBM707904) displayed an IC50 of 6 nM against the KRAS G12C-BRAF complex disruption assay [1]. Critically, when tested against the wild-type KRAS (G12V) and the common G12D mutant, the same compound exhibited dramatically reduced activity with IC50 values of 7,500 nM and 42,800 nM, respectively. This selectivity profile (>1,250-fold for G12C vs G12V) is a direct consequence of the difluoroethyl group's specific interactions within the mutant binding pocket, a feature not observed with standard alkyl piperazine linkers in similar macrocyclic series.

Oncology KRAS Targeted Therapy

Metabolic Stability Enhancement: 2,2-Difluoroethyl Substitution Prevents CYP450-Mediated Oxidative Degradation

The 2,2-difluoroethyl group is a well-documented metabolic blocking group. In a primate plasma stability study of a related 2,2-difluoroethyl-piperazine derivative (compound 2679950-10-6), the plasma half-life was determined to be 6.2 hours [1]. While direct comparative data for the specific target compound is limited, class-level inference strongly supports that this half-life represents a >5-fold improvement over non-fluorinated ethyl-piperazine analogs, which are typically rapidly N-dealkylated by CYP450 enzymes with half-lives often <1 hour in hepatic microsome assays [2]. The C-F bond strength prevents metabolic cleavage at the ethyl linkage, making the difluoroethyl group a superior bioisostere for enhancing in vivo exposure.

Metabolic Stability Pharmacokinetics Drug Metabolism

Procurement Advantage: Higher Purity Specifications (98%+) for Critical Boc-Protected Intermediate

For multi-step synthetic sequences where the Boc protecting group is carried forward, purity is paramount to avoid cumulative yield losses and purification challenges. Commercial sources of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, such as Leyan (Catalog 1513477) and MolCore, offer purity specifications of 98% , surpassing the more common 95% purity typical of many generic piperazine building blocks (e.g., tert-butyl 4-ethylpiperazine-1-carboxylate at 95%) . This higher purity reduces the burden of pre-use purification (e.g., flash chromatography or recrystallization) and ensures more reproducible yields in subsequent amide coupling or Boc-deprotection steps.

Chemical Procurement Purity Synthetic Intermediate

High-Value Application Scenarios for tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate in Drug Discovery


Synthesis of CNS-Penetrant Kinase Inhibitors

The elevated lipophilicity (logP ~0.35 for the core amine) of the 2,2-difluoroethyl-piperazine fragment makes tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate the preferred building block for constructing kinase inhibitors intended for CNS targets. Following Boc-deprotection, the resulting secondary amine can be readily coupled to heteroaryl carboxylic acids or halides to generate compounds with enhanced passive permeability across the blood-brain barrier [1]. This is in contrast to more polar ethyl-piperazine analogs, which often fail to achieve sufficient brain exposure.

Development of Mutant-Selective KRAS G12C Degraders and Inhibitors

The unique ability of the 4-(2,2-difluoroethyl)piperazine moiety to impart >1,000-fold selectivity for the KRAS G12C mutant over wild-type KRAS positions this building block as a critical component in the synthesis of next-generation KRAS inhibitors [1]. Procurement of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate enables the rapid construction of focused libraries exploring the switch-II pocket of KRAS G12C, a target space where non-fluorinated piperazine linkers yield non-selective or weakly active compounds.

Optimization of IRAK4 Inhibitors for Autoimmune and Inflammatory Diseases

For medicinal chemists pursuing IRAK4 inhibition, the use of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate as a late-stage diversification handle is essential to recapitulate the sub-nanomolar potency (Ki = 2.30 nM) observed in lead compounds from Genentech's IRAK4 program [1]. Attempts to substitute this building block with simpler N-alkyl piperazines result in a drastic loss of potency (>100-fold) and should be avoided to maintain a competitive edge in this crowded target space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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